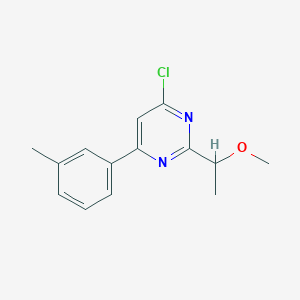
4-Chloro-2-(1-methoxyethyl)-6-(m-tolyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(1-methoxyethyl)-6-(m-tolyl)pyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-methoxyethyl)-6-(m-tolyl)pyrimidine typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine, 1-methoxyethanol, and m-tolylboronic acid.
Step 1 - Formation of Intermediate: The first step involves the reaction of 4-chloropyrimidine with 1-methoxyethanol under acidic or basic conditions to form an intermediate compound.
Step 2 - Coupling Reaction: The intermediate is then subjected to a Suzuki coupling reaction with m-tolylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(1-methoxyethyl)-6-(m-tolyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation might produce a ketone or aldehyde derivative.
Scientific Research Applications
4-Chloro-2-(1-methoxyethyl)-6-(m-tolyl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(1-methoxyethyl)-6-(m-tolyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxyethyl groups can influence its binding affinity and specificity, while the tolyl group may affect its hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(1-methoxyethyl)-6-phenylpyrimidine: Similar structure but with a phenyl group instead of a tolyl group.
4-Chloro-2-(1-methoxyethyl)-6-(p-tolyl)pyrimidine: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
4-Chloro-2-(1-methoxyethyl)-6-(o-tolyl)pyrimidine: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.
Uniqueness
4-Chloro-2-(1-methoxyethyl)-6-(m-tolyl)pyrimidine is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The meta-tolyl group, in particular, may confer distinct steric and electronic properties compared to its ortho and para counterparts, potentially leading to different interaction profiles and applications.
Properties
Molecular Formula |
C14H15ClN2O |
|---|---|
Molecular Weight |
262.73 g/mol |
IUPAC Name |
4-chloro-2-(1-methoxyethyl)-6-(3-methylphenyl)pyrimidine |
InChI |
InChI=1S/C14H15ClN2O/c1-9-5-4-6-11(7-9)12-8-13(15)17-14(16-12)10(2)18-3/h4-8,10H,1-3H3 |
InChI Key |
KYNKJYILKQAHOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)C(C)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11791326.png)
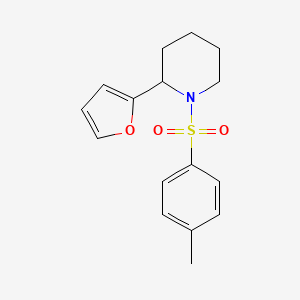
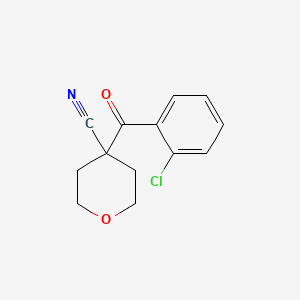
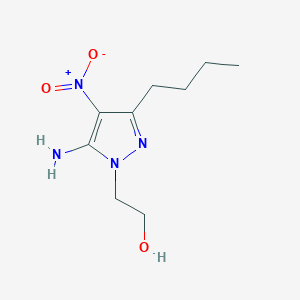
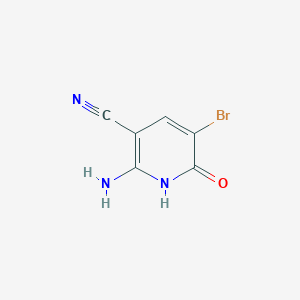
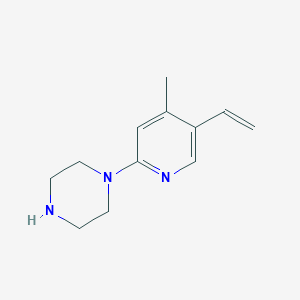

![1-Cyclopropyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B11791370.png)

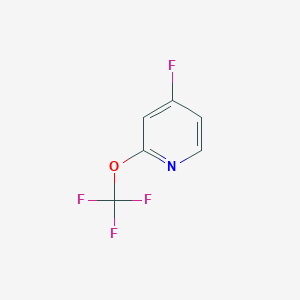
![2-amino-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11791385.png)
![4-(3,4-Dimethoxyphenethyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11791387.png)

